2-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol
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Overview
Description
2-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol is a fluorinated organic compound with the molecular formula C8H6F4O. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethan-1-ol moiety. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including high stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 2,5-difluorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(2,5-difluorophenyl)-2,2-difluoroacetone.
Reduction: Formation of 2-(2,5-difluorophenyl)-2,2-difluoroethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenyl isothiocyanate
- 2,5-Difluorophenyl isocyanate
- 2,5-Difluoroaniline
Uniqueness
2-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both phenyl and ethan-1-ol moieties with multiple fluorine substitutions. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where high stability and reactivity are required.
Properties
Molecular Formula |
C8H6F4O |
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Molecular Weight |
194.13 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6F4O/c9-5-1-2-7(10)6(3-5)8(11,12)4-13/h1-3,13H,4H2 |
InChI Key |
TXDUHTCUOZGTMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CO)(F)F)F |
Origin of Product |
United States |
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